

Ro 14-6113: A Technical Whitepaper on its Discovery and Immunomodulatory Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-6113, an active metabolite of the arotinoid temarotene (Ro 15-0778), has been identified as a modulator of immune function. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of **Ro 14-6113**. While detailed historical accounts of its initial synthesis are not extensively documented in publicly available literature, its investigation as a biologically active compound is attributed to research conducted at Hoffmann-La Roche in Basel, Switzerland. This document summarizes the key experimental findings related to its effects on T-cells and B-cells, outlines the probable signaling pathways involved, and presents available data in a structured format for scientific reference.

Discovery and History

Ro 14-6113 emerged from the broader research and development of arotinoids, a class of synthetic retinoids, at Hoffmann-La Roche. It was identified as the principal metabolite of temarotene (Ro 15-0778). The "Ro" designation in its name is indicative of its origin within the Roche research programs. While the specific individuals credited with its initial synthesis and the exact date of discovery are not readily available in the surveyed literature, its characterization as an immunomodulatory agent was a key aspect of its investigation in the early 1990s. The primary focus of the research was to understand the pharmacological profile of temarotene and its metabolites, leading to the elucidation of the distinct activities of Ro 14-6113.



Immunomodulatory Activity

In vitro studies have demonstrated that **Ro 14-6113** possesses both immunosuppressive and, to a lesser extent, immunostimulatory properties, with a pharmacological profile that has been compared to that of cyclosporin A (CsA).[1]

Effects on T-Lymphocytes

Ro 14-6113 has been shown to be a potent inhibitor of T-cell function. Key findings include:

- Inhibition of T-Cell Proliferation: It significantly inhibits the proliferation of T-cells induced by mitogens or alloantigens.[1] This effect is more pronounced than that of its parent compound, temarotene.[1]
- Inhibition of Cytokine Secretion: The compound effectively suppresses the secretion of key pro-inflammatory cytokines by T-cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1]
- Downregulation of IL-2 Receptor Expression: **Ro 14-6113** has been reported to be more effective than cyclosporin A in inhibiting the expression of the IL-2 receptor on T-cells.[1]

Effects on B-Lymphocytes

The effects of **Ro 14-6113** on B-cells are more complex and appear to be concentration-dependent:

- Modulation of B-Cell Proliferation: It can either positively or negatively modulate the proliferation of B-cells, depending on the concentration used in vitro.
- Modulation of Immunoglobulin Secretion: Ro 14-6113 has been shown to inhibit the secretion of IgM, IgG, and IgA, while paradoxically stimulating the secretion of IgE.

Quantitative Data Summary

While specific IC50 values and detailed concentration-response curves are not available in the reviewed literature, the following table summarizes the qualitative and comparative effects of **Ro 14-6113** on various immune parameters as described in published abstracts.



Immune Parameter	Effect of Ro 14- 6113	Comparison with Temarotene (Ro 15- 0778)	Comparison with Cyclosporin A (CsA)
T-Cell Proliferation	Inhibitory	More effective	Comparable inhibitory effect
IL-2 Secretion	Inhibitory	Temarotene is inactive	Comparable inhibitory effect
IFN-γ Secretion	Inhibitory	Temarotene is inactive	Comparable inhibitory effect
TNF-α Secretion	Inhibitory	Temarotene is inactive	Comparable inhibitory effect
IL-2 Receptor Expression	Inhibitory	Not specified	More effective
B-Cell Proliferation	Modulatory (concentration- dependent)	Not specified	Different profile of activity
IgM, IgG, IgA Secretion	Inhibitory	Not specified	Different profile of activity
IgE Secretion	Stimulatory	Not specified	Different profile of activity
Cellular Differentiation	Inactive (in certain cell lines)	Not specified	Not specified

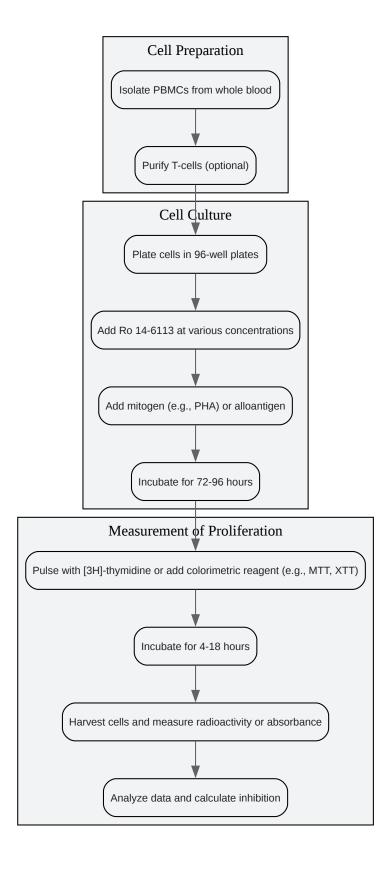
Experimental Protocols

Detailed experimental protocols from the primary research on **Ro 14-6113** are not publicly available. The following are generalized methodologies for the key experiments cited.

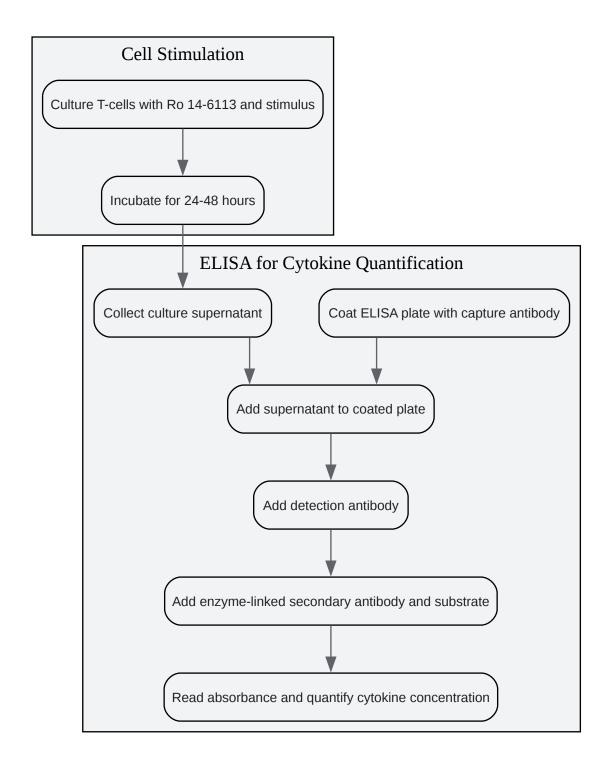
T-Cell Proliferation Assay (General Protocol)

This assay measures the ability of T-cells to proliferate in response to a stimulus in the presence of the test compound.

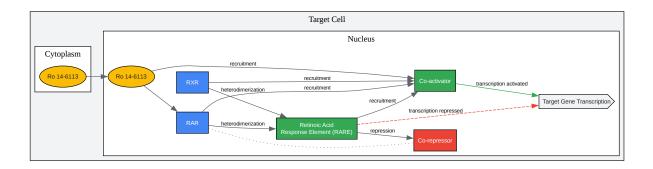












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References

- 1. Modulation of human immune functions in vitro by temarotene and its metabolite PubMed [pubmed.ncbi.nlm.nih.gov]
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